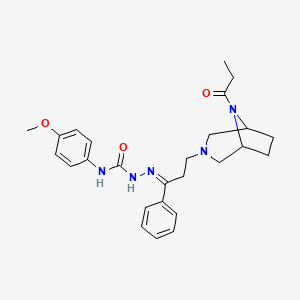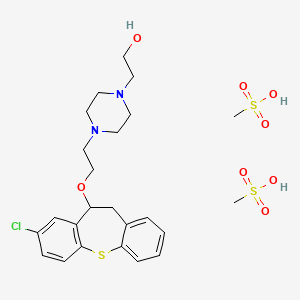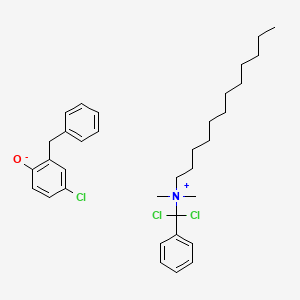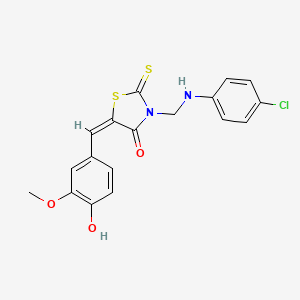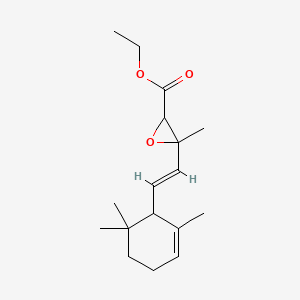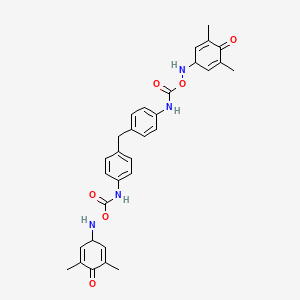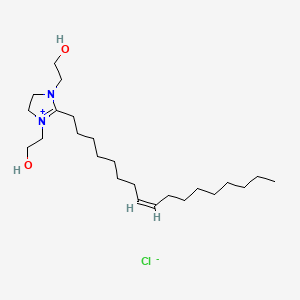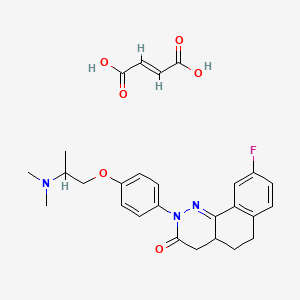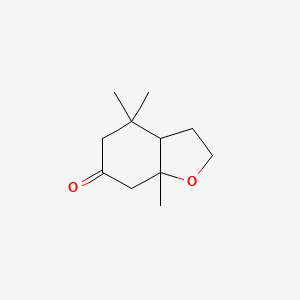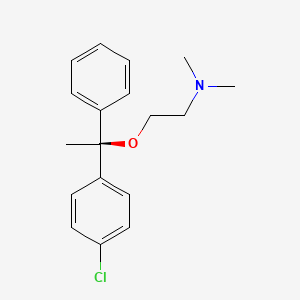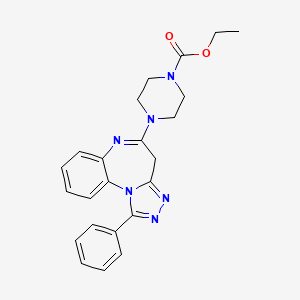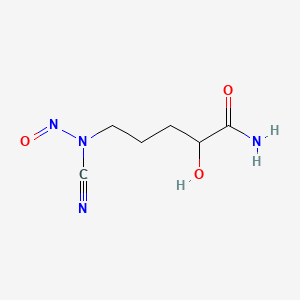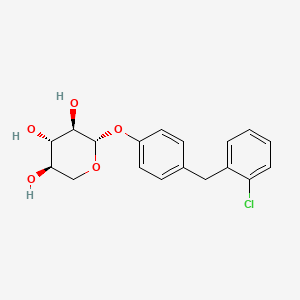
beta-D-Xylopyranoside, 4-((2-chlorophenyl)methyl)phenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-D-Xylopyranoside, 4-((2-chlorophenyl)methyl)phenyl: is a synthetic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This particular compound features a beta-D-xylopyranoside moiety linked to a 4-((2-chlorophenyl)methyl)phenyl group. The presence of the chlorophenyl group imparts unique chemical properties to the molecule, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-xylopyranosides typically involves the glycosylation of a suitable acceptor with a glycosyl donor. For beta-D-Xylopyranoside, 4-((2-chlorophenyl)methyl)phenyl, the process may involve the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-xylose are protected using acetyl groups to prevent unwanted reactions.
Glycosylation: The protected D-xylose is then reacted with a phenolic compound (4-((2-chlorophenyl)methyl)phenol) in the presence of a glycosyl donor such as trichloroacetimidate.
Deprotection: The acetyl groups are removed to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely follow similar steps but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Enzymatic methods may also be employed to achieve more specific glycosylation.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting the chlorine to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Nitro or sulfonated derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex glycosides and other organic molecules.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain glycosidases, enzymes that break down glycosides.
Medicine:
Drug Development: Potential use in the development of drugs targeting glycosidase enzymes, which are implicated in various diseases.
Industry:
Surfactants: Utilized in the production of surfactants due to its amphiphilic nature.
作用機序
Mechanism: The compound exerts its effects primarily through the inhibition of glycosidase enzymes. It binds to the active site of the enzyme, preventing the breakdown of glycosides. This inhibition can affect various biological pathways, depending on the specific enzyme targeted.
Molecular Targets and Pathways:
Glycosidase Enzymes: Inhibition of these enzymes can impact processes like cell wall degradation in bacteria or glycoprotein processing in mammalian cells.
類似化合物との比較
- Methyl beta-D-xylopyranoside
- 4-Methylumbelliferyl-beta-D-xylopyranoside
- Phenyl beta-D-xylopyranoside
Uniqueness: Beta-D-Xylopyranoside, 4-((2-chlorophenyl)methyl)phenyl is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and potential biological activities not found in simpler xylopyranosides. This makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
147029-85-4 |
|---|---|
分子式 |
C18H19ClO5 |
分子量 |
350.8 g/mol |
IUPAC名 |
(2S,3R,4S,5R)-2-[4-[(2-chlorophenyl)methyl]phenoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C18H19ClO5/c19-14-4-2-1-3-12(14)9-11-5-7-13(8-6-11)24-18-17(22)16(21)15(20)10-23-18/h1-8,15-18,20-22H,9-10H2/t15-,16+,17-,18+/m1/s1 |
InChIキー |
FYXYGJIPESPIQM-XDNAFOTISA-N |
異性体SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)CC3=CC=CC=C3Cl)O)O)O |
正規SMILES |
C1C(C(C(C(O1)OC2=CC=C(C=C2)CC3=CC=CC=C3Cl)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


